

molecular structure and weight of 2,4-Dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethyl-3-nitropyridine

Cat. No.: B091083

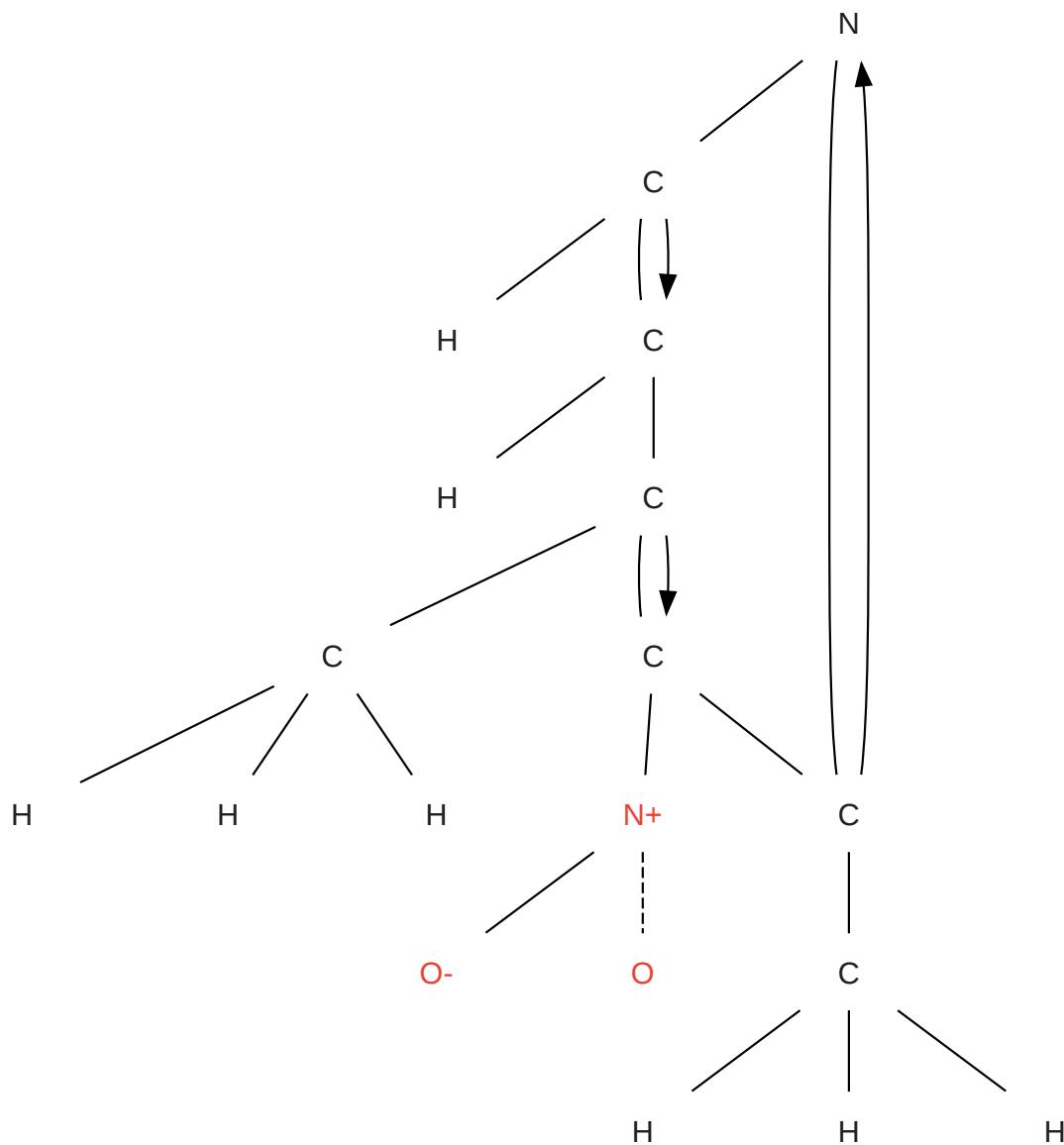
[Get Quote](#)

An In-depth Technical Guide to 2,4-Dimethyl-3-nitropyridine

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and available synthetic methodologies related to **2,4-Dimethyl-3-nitropyridine**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Information

2,4-Dimethyl-3-nitropyridine is a substituted pyridine derivative. Its core structure consists of a pyridine ring with two methyl groups at positions 2 and 4, and a nitro group at position 3.


Physicochemical Properties

The following table summarizes the key physicochemical properties of **2,4-Dimethyl-3-nitropyridine**. It is important to note that some of the presented data are estimated values from computational models and may vary slightly from experimental results.

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1] [2] [3]
Molecular Weight	152.15 g/mol	[1] [2] [3]
CAS Number	1074-76-6	[2] [4]
Appearance	Light brown powder	[5]
Melting Point	65.78 °C (EPI Suite)	[6]
Boiling Point	229.5 °C (EPA T.E.S.T.), 252.34 °C (EPI Suite)	[6]
Density	1.19 g/cm ³ (EPA T.E.S.T.)	[6]
Flash Point	112.06 °C (EPA T.E.S.T.)	[6]
Water Solubility	2363.24 mg/L (EPA T.E.S.T.), 17037 mg/L (EPI Suite)	[6]
SMILES	CC1=C(C(=NC=C1)C)-- INVALID-LINK--[O-]	[6]
InChIKey	MOQKFCFVTVIJJS- UHFFFAOYSA-N	[6]

Molecular Structure

The two-dimensional chemical structure of **2,4-Dimethyl-3-nitropyridine** is depicted below. This visualization was generated using the SMILES string and rendered using the Graphviz DOT language.

[Click to download full resolution via product page](#)

Molecular structure of **2,4-Dimethyl-3-nitropyridine**.

Synthesis Protocols

Detailed experimental protocols for the direct synthesis of **2,4-Dimethyl-3-nitropyridine** were not prominently available in the reviewed literature. However, the synthesis of nitropyridine derivatives generally involves the nitration of a corresponding pyridine precursor.[\[7\]](#)

For illustrative purposes, a documented protocol for a structurally related compound, 2,3-dimethyl-4-nitropyridine-N-oxide, is provided below. This can offer insights into potential synthetic strategies for **2,4-Dimethyl-3-nitropyridine**, which would likely involve the nitration of 2,4-dimethylpyridine.

Example Protocol: Synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide

This method describes the nitration of 2,3-dimethylpyridine-N-oxide using a mixture of nitric acid and sulfuric acid.

Materials:

- 2,3-dimethylpyridine-N-oxide
- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (65%)
- Dichloromethane
- Ice
- Sodium carbonate

Procedure:

- Dissolve 2,3-dimethylpyridine-N-oxide in concentrated sulfuric acid.
- Cool the mixture in an ice bath.
- Slowly add concentrated nitric acid to the cooled solution.

- Allow the reaction to proceed at an elevated temperature (e.g., 90°C) for an extended period (e.g., 24 hours).
- Pour the reaction mixture onto a mixture of ice and sodium carbonate to neutralize the acid.
- Extract the product with dichloromethane.
- Dry the organic phase and evaporate the solvent to obtain the crude product.
- The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/n-pentane.

Disclaimer: This is a protocol for a related compound and would require adaptation and optimization for the synthesis of **2,4-Dimethyl-3-nitropyridine**. Appropriate safety precautions must be taken when handling strong acids and nitrating agents.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity and associated signaling pathways of **2,4-Dimethyl-3-nitropyridine**. While nitropyridine derivatives, in general, have been investigated for a range of biological activities, including as precursors for pharmaceuticals, no specific studies detailing the cellular or molecular targets of **2,4-Dimethyl-3-nitropyridine** were identified.[8]

Further research is required to elucidate the potential biological roles and mechanisms of action of this specific compound.

Conclusion

This technical guide has summarized the currently available information on the molecular structure and physicochemical properties of **2,4-Dimethyl-3-nitropyridine**. While a specific, validated synthesis protocol and data on its biological activity are not yet available, the provided information on related compounds can serve as a valuable starting point for researchers. The presented data table and molecular structure diagram offer a solid foundation for future studies and applications of this compound in chemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. scbt.com [scbt.com]
- 4. 1074-76-6|2,4-Dimethyl-3-nitropyridine|BLD Pharm [bldpharm.com]
- 5. 2,4-Dimethyl-3-nitropyridine | 1074-76-6 [chemicalbook.com]
- 6. 2,4-DIMETHYL-3-NITROPYRIDINE (1074-76-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. nbinfo.com [nbinfo.com]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [molecular structure and weight of 2,4-Dimethyl-3-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091083#molecular-structure-and-weight-of-2-4-dimethyl-3-nitropyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com